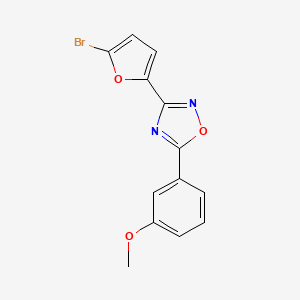

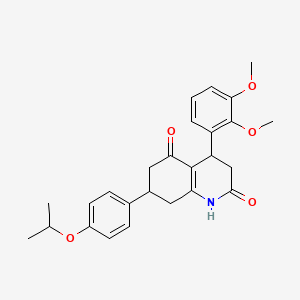

![molecular formula C14H24N4O B5508356 (3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5508356.png)

(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of pyrazolo[3,4-b]pyridine derivatives, closely related to the target compound, often involves multicomponent reactions or specific condensation processes. A notable method includes the one-pot condensation of amino-pyrazole with formaldehyde and β-diketones under microwave irradiation in aqueous media catalyzed by InCl3, yielding pyrazolopyridine derivatives in good to excellent yields [Polo et al., 2017].

Molecular Structure Analysis

The structural analysis of similar pyrazolo[3,4-b]pyridine compounds is often conducted through X-ray crystallography. This analytical technique reveals the molecular conformations, including the planarity of pyrazole, pyridine, and pyran rings, and stabilizing intermolecular hydrogen bond interactions [Ganapathy et al., 2015].

Chemical Reactions and Properties

Pyrazolo[3,4-b]pyridine derivatives engage in a variety of chemical reactions, with their reactivity often guided by the presence of functional groups that can undergo nucleophilic attack, electrophilic substitution, and other typical organic transformations. The synthetic routes often involve ring closure or opening reactions, highlighting the compound's versatile reactivity profile [Halim & Ibrahim, 2022].

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystalline structure are critical for understanding the behavior of chemical compounds. Pyrazolo[3,4-b]pyridine derivatives' physical properties vary with substituent changes, influencing their solubility in different solvents and their crystalline forms, as determined by X-ray diffraction studies and spectroscopic analyses [Singh et al., 2014].

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and interactions with other molecules, are fundamental aspects of pyrazolo[3,4-b]pyridine derivatives. These compounds exhibit varied reactivity towards nucleophiles and electrophiles, influenced by the electronic nature of the substituents on the pyrazole and pyridine rings. Computational studies, such as density functional theory (DFT), help in understanding these chemical properties and predicting reactions' outcomes [Masoud et al., 2020].

科学的研究の応用

Novel Multicomponent Synthesis

Researchers have developed an efficient synthesis technique for pyridine-pyrimidines and their bis-derivatives using a multicomponent reaction. This approach highlights the catalyst's reusability and excellent activity, offering significant advantages such as easy recovery and operation under solvent-free conditions, which can be relevant to the synthesis of complex molecules including "(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine" (Rahmani et al., 2018).

Synthesis and Characterization of Pyrrole Derivatives

A study on the synthesis of pyrrole chalcone derivatives, which are structurally related to the compound of interest, demonstrates the potential for creating diverse heterocyclic compounds. These findings could guide the development of new synthetic pathways for compounds with similar structures (Singh, Rawat, & Sahu, 2014).

Antioxidant, Antitumor, and Antimicrobial Activities

Research into the chemical behavior of related enaminone compounds towards active methylene reagents has produced derivatives with notable antioxidant, antitumor, and antimicrobial activities. This suggests that modifications of the core structure of "(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine" might yield compounds with beneficial biological properties (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).

Corrosion Inhibition

A pyridine–pyrazole compound has demonstrated significant potential as a corrosion inhibitor for steel in hydrochloric acid solution. This property indicates the compound's utility in industrial applications, particularly in materials science for protecting metals against corrosion (Bouklah et al., 2005).

Molecular Docking and Screening

A series of novel pyridine and fused pyridine derivatives, starting from structurally related compounds, have shown moderate to good binding energies towards GlcN-6-P synthase. This highlights the potential for designing inhibitors or modulators based on the core structure of "(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine" for pharmaceutical applications (Flefel et al., 2018).

特性

IUPAC Name |

[(3S,4R)-3-(dimethylamino)-4-propylpyrrolidin-1-yl]-(1-methylpyrazol-4-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O/c1-5-6-11-9-18(10-13(11)16(2)3)14(19)12-7-15-17(4)8-12/h7-8,11,13H,5-6,9-10H2,1-4H3/t11-,13-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOHQKWFPZGCQSE-DGCLKSJQSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CC1N(C)C)C(=O)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1CN(C[C@H]1N(C)C)C(=O)C2=CN(N=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S*,4R*)-N,N-dimethyl-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]-4-propyl-3-pyrrolidinamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

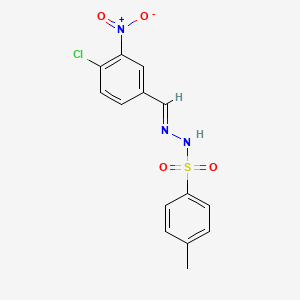

![1-ethyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5508304.png)

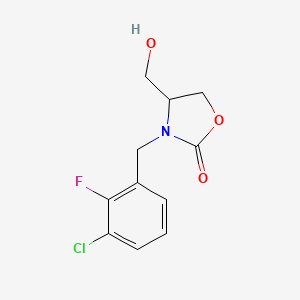

![N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-fluorobenzohydrazide](/img/structure/B5508319.png)

![N-methyl-2-[(2-methyl-2H-tetrazol-5-yl)thio]-N-phenylacetamide](/img/structure/B5508328.png)

![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]pyrrolidine-3-carboxylic acid](/img/structure/B5508332.png)

![4-[4-(2-chlorophenyl)-4-piperidinyl]-2-(phenoxymethyl)pyrimidine hydrochloride](/img/structure/B5508348.png)

![1-[(4-chlorophenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5508370.png)

![N-{(3S*,4R*)-1-[(5-chloro-3-methyl-1H-indol-2-yl)methyl]-4-propyl-3-pyrrolidinyl}acetamide](/img/structure/B5508380.png)